m-(Trifluoromethyl)cinnamic acid

Description

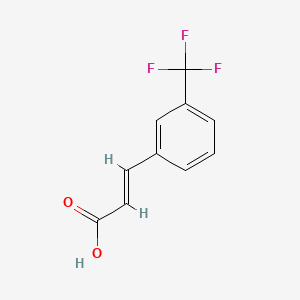

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c11-10(12,13)8-3-1-2-7(6-8)4-5-9(14)15/h1-6H,(H,14,15)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBWHDDGWSYETA-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061135, DTXSID90886895 | |

| Record name | 3-[3-(Trifluoromethyl)phenyl]acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67801-07-4, 779-89-5 | |

| Record name | (2E)-3-[3-(Trifluoromethyl)phenyl]-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67801-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(3-(trifluoromethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000779895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-(Trifluoromethyl)cinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067801074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-[3-(Trifluoromethyl)phenyl]acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-m-(trifluoromethyl)cinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(trifluoromethyl)cinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-(TRIFLUOROMETHYL)CINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9LJ9ON37W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to m-(Trifluoromethyl)cinnamic Acid: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth exploration of m-(Trifluoromethyl)cinnamic acid, a key building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, established synthetic protocols, and its pivotal role in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile compound.

Core Identification and Physicochemical Properties

This compound, systematically known as (E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid, is a derivative of cinnamic acid distinguished by a trifluoromethyl (-CF3) group at the meta-position of the phenyl ring.[1][2] This substitution significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate in the synthesis of pharmacologically active compounds.[3][4]

Chemical Identifiers

| Identifier | Value |

| CAS Number | 779-89-5[2][5][6] |

| Molecular Formula | C10H7F3O2[1][2][7] |

| Molecular Weight | 216.16 g/mol [1][7] |

| IUPAC Name | (E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid[1][6] |

| Synonyms | 3-(Trifluoromethyl)cinnamic acid, 3-[3-(Trifluoromethyl)phenyl]acrylic acid[2][5] |

| InChI Key | KSBWHDDGWSYETA-SNAWJCMRSA-N[1][6] |

| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)/C=C/C(=O)O[1][6] |

Physicochemical Data

| Property | Value |

| Appearance | White to off-white crystalline solid or powder[2][7] |

| Melting Point | 133 - 137 °C[2][7] |

| Boiling Point | Approximately 292 °C[2] |

| Solubility | Soluble in methanol and ethanol; sparingly soluble in water[8] |

Spectroscopic Profile

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, vinylic, and carboxylic acid protons. The vinylic protons will appear as doublets with a large coupling constant (J ≈ 15-16 Hz), indicative of a trans configuration. The aromatic protons will exhibit a complex splitting pattern in the aromatic region, influenced by the trifluoromethyl group. The carboxylic acid proton will be a broad singlet at the downfield end of the spectrum.

-

¹³C NMR Spectroscopy : The carbon NMR will display signals for the carboxylic carbonyl carbon, the vinylic carbons, and the aromatic carbons. The trifluoromethyl group will appear as a quartet due to carbon-fluorine coupling.[9]

-

Infrared (IR) Spectroscopy : The IR spectrum will be characterized by a broad O-H stretching band from the carboxylic acid, a sharp C=O stretching peak, and C=C stretching absorptions for the alkene and aromatic ring. Strong C-F stretching bands will also be prominent.[10]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through condensation reactions. The choice of synthetic route often depends on the desired scale, purity, and available starting materials. Two prevalent methods are the Knoevenagel condensation and a base-catalyzed aldol condensation.

Knoevenagel Condensation: A Reliable Approach

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. For the synthesis of this compound, this translates to the reaction of 3-(trifluoromethyl)benzaldehyde with malonic acid.[2][11]

The use of a base like pyridine acts as the catalyst, while a small amount of piperidine is often added to accelerate the reaction.[11][12] The reaction proceeds through the formation of a carbanion from malonic acid, which then attacks the carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the cinnamic acid derivative.

Caption: Workflow for Knoevenagel Condensation Synthesis.

Detailed Experimental Protocol: Knoevenagel Condensation

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

3-(Trifluoromethyl)benzaldehyde

-

Malonic acid

-

Anhydrous pyridine

-

Piperidine

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Reaction flask with reflux condenser

-

Heating mantle

-

Stirring apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-(trifluoromethyl)benzaldehyde (1.0 eq), malonic acid (1.1-1.5 eq), and anhydrous pyridine.[11][12]

-

Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.[11]

-

Heat the mixture to reflux and maintain for 4-5 hours.[11][12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture onto crushed ice and slowly add concentrated hydrochloric acid until the pH is acidic, which will cause the product to precipitate.[11]

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water to remove any remaining impurities.

-

Dry the product, for example, in a vacuum oven at 50-55 °C.[12] Recrystallization can be performed if higher purity is required.[11]

Aldol Condensation Approach

An alternative synthesis involves a direct aldol condensation between m-Trifluoromethylbenzaldehyde and acetaldehyde in the presence of a base catalyst such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), triethylamine, or diisopropylethylamine.[13] This method can be advantageous due to its shorter synthetic route and mild reaction conditions.[13]

Applications in Drug Discovery and Development

The trifluoromethyl group is a bioisostere for several functional groups and can significantly enhance a molecule's pharmacokinetic properties. Its incorporation into the cinnamic acid scaffold has led to the development of compounds with a range of biological activities.[3]

Antimicrobial and Anticancer Potential

Derivatives of this compound have shown promise as both antimicrobial and anticancer agents.[3][14] The -CF3 group can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes.

-

Antimicrobial Activity : Anilides of 3-(trifluoromethyl)cinnamic acid have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis, as well as against Mycobacterium smegmatis and M. marinum.[14][15]

-

Anticancer Activity : Cinnamic acid and its derivatives are known to exhibit anticancer properties.[14] The introduction of the trifluoromethyl group is a common strategy in the design of anticancer agents to enhance their activity.[14] These compounds may exert their effects by modulating key signaling pathways involved in cancer progression, such as NF-κB, PI3K-Akt, and MAPK pathways.[14]

Caption: Role as a scaffold in drug discovery workflow.

Intermediate in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of various pharmaceuticals.[2][7] For instance, it is a key precursor for Cinacalcet Hydrochloride, a calcimimetic agent.[12] Its utility extends to the development of anti-inflammatory and antidiabetic agents.[4]

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety. It is classified as an irritant.[1]

Hazard Identification and First Aid

-

GHS Classification : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][16][17]

-

Eye Contact : Causes serious eye irritation.[17][18] In case of contact, immediately flush eyes with plenty of water for at least 15 minutes.[17][18]

-

Skin Contact : Causes skin irritation.[16][18] If contact occurs, wash off immediately with plenty of soap and water.[16][17]

-

Inhalation : May cause respiratory irritation.[17] Move the person to fresh air.[17]

-

Ingestion : If swallowed, rinse mouth with water. Do NOT induce vomiting.[18]

Handling and Storage Recommendations

| Precaution | Recommendation |

| Handling | Use with adequate ventilation, preferably in a chemical fume hood.[18][19] Avoid creating dust.[16] Wash hands thoroughly after handling.[17][18] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[17][18] Keep away from incompatible substances such as strong oxidizing agents.[17] |

| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and lab coat.[16][17][18] |

Conclusion

This compound is a compound of significant interest due to its versatile applications as a building block in organic synthesis and medicinal chemistry. The presence of the trifluoromethyl group imparts unique properties that are leveraged in the design of novel therapeutic agents with enhanced biological activity and improved pharmacokinetic profiles. A thorough understanding of its synthesis, properties, and safe handling is crucial for researchers and scientists working in these fields. Future research will likely continue to uncover new applications for this valuable intermediate.[2]

References

- 1. This compound | C10H7F3O2 | CID 719451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-(Trifluoromethyl)cinnamic acid, predominantly trans [myskinrecipes.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 3-(Trifluoromethyl)cinnamic acid Online | 3-(Trifluoromethyl)cinnamic acid Manufacturer and Suppliers [scimplify.com]

- 7. chemimpex.com [chemimpex.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. prepchem.com [prepchem.com]

- 12. The synthesis of 3-(Trifluoromethyl)cinnamic acid_Chemicalbook [m.chemicalbook.com]

- 13. CN106748695A - The preparation method of m-trifluoromethyl cinnamic acid - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Trifluoromethylcinnamanilide Michael Acceptors for Treatment of Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.fi [fishersci.fi]

- 17. fishersci.com [fishersci.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

An In-depth Technical Guide to the Physical Properties of m-(Trifluoromethyl)cinnamic Acid

Introduction: The Significance of Fluorination in Drug Discovery

In the landscape of modern drug development and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. The trifluoromethyl group (-CF3), in particular, imparts a unique combination of steric and electronic properties that can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] m-(Trifluoromethyl)cinnamic acid, a derivative of the naturally occurring phenylpropanoid, cinnamic acid, stands as a pivotal building block in this domain. Its utility as a synthetic intermediate is well-established, notably in the synthesis of pharmaceuticals such as Cinacalcet, a calcimimetic agent used to treat hyperparathyroidism.[2] This guide provides a comprehensive technical overview of the core physical properties of this compound, offering researchers, scientists, and drug development professionals a foundational understanding of this versatile compound.

Core Physicochemical Properties

The physical characteristics of a compound are paramount in determining its handling, formulation, and behavior in various experimental settings. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | (2E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid | [3] |

| CAS Number | 779-89-5 | [4] |

| Molecular Formula | C₁₀H₇F₃O₂ | [2][3] |

| Molecular Weight | 216.16 g/mol | [3] |

| Appearance | White to off-white crystalline solid/powder | [4][5] |

| Melting Point | 135-137 °C | [4][5] |

| Boiling Point (est.) | ~292 °C | [1][4] |

| Predicted pKa | 4.25 ± 0.10 | [5] |

Solubility Profile: A Key Parameter for Application

The solubility of this compound is a critical factor for its application in both synthesis and biological assays. As a carboxylic acid with a significant fluorinated aromatic component, its solubility is modest in aqueous solutions and greater in organic solvents.

Qualitative Solubility: The compound is described as slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[5]

Quantitative Solubility Data: For a clear solution, a solubility of ≥ 2.5 mg/mL (11.57 mM) has been reported in a solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] In a suspension, a concentration of 2.5 mg/mL (11.57 mM) is achievable in a mixture of 10% DMSO and 90% corn oil.[6]

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like this compound is the shake-flask method, followed by a suitable analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Sample Preparation: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a calibrated UV-Vis spectrophotometer (at the λmax of the compound) or an HPLC system with a suitable detector.

-

Calculation: Determine the concentration of the saturated solution from the analytical data and express the solubility in units such as mg/mL or mol/L.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-(Trifluoromethyl)cinnamic acid | 779-89-5 [chemicalbook.com]

- 3. This compound | C10H7F3O2 | CID 719451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 3-(Trifluoromethyl)cinnamic acid Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. medchemexpress.com [medchemexpress.com]

The Strategic Incorporation of Trifluoromethyl Moieties into Cinnamic Acids: A Technical Guide for Researchers and Drug Developers

Abstract

The cinnamic acid scaffold, a ubiquitous motif in natural products and pharmacologically active compounds, has long been a fertile ground for medicinal chemistry exploration. The strategic introduction of the trifluoromethyl (CF3) group, a powerhouse in modern drug design, onto this scaffold gives rise to a class of molecules with profoundly altered physicochemical and biological properties. This technical guide provides an in-depth review of trifluoromethylated cinnamic acids, designed for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies, explore the nuanced structure-activity relationships, and highlight the promising therapeutic applications of these compounds, particularly in oncology and infectious diseases. This guide aims to be a comprehensive resource, blending established principles with the latest research to facilitate the rational design of next-generation therapeutic agents.

The Trifluoromethyl Group: A Game-Changer in Medicinal Chemistry

The trifluoromethyl group has become a cornerstone of modern drug discovery for its ability to dramatically influence a molecule's pharmacokinetic and pharmacodynamic profile. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. When appended to the cinnamic acid framework, the CF3 group imparts these desirable characteristics, making trifluoromethylated cinnamic acids and their derivatives highly attractive candidates for drug development programs.

Synthesis of Trifluoromethylated Cinnamic Acids: A Practical Guide

The synthesis of trifluoromethylated cinnamic acids can be achieved through several established organic reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Knoevenagel Condensation: The Workhorse Method

The Knoevenagel condensation is the most common and efficient method for preparing trifluoromethylated cinnamic acids. This reaction involves the base-catalyzed condensation of a trifluoromethyl-substituted benzaldehyde with an active methylene compound, typically malonic acid. The use of a base, such as piperidine or pyridine, facilitates the reaction.

Generalized Experimental Protocol for Knoevenagel Condensation:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the trifluoromethyl-substituted benzaldehyde (1 equivalent), malonic acid (1.1-1.5 equivalents), and a catalytic amount of a base (e.g., piperidine, 0.1 equivalents) in a suitable solvent (e.g., pyridine or toluene).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is usually complete within 2-6 hours.

-

Work-up and Isolation: After cooling, the reaction mixture is poured into ice-water and acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is then collected by filtration, washed with cold water, and dried.

-

Purification: The crude trifluoromethylated cinnamic acid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Caption: Knoevenagel condensation for trifluoromethylated cinnamic acid synthesis.

Perkin Reaction: An Alternative Route

The Perkin reaction provides an alternative for the synthesis of cinnamic acids, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.

Generalized Experimental Protocol for Perkin Reaction:

-

Reaction Setup: A mixture of the trifluoromethyl-substituted benzaldehyde (1 equivalent), a suitable acid anhydride (e.g., acetic anhydride, 1.5 equivalents), and the corresponding anhydrous alkali salt (e.g., sodium acetate, 1 equivalent) is prepared in a flask.

-

Reaction Execution: The mixture is heated to a high temperature (typically 160-180 °C) for several hours (5-10 hours).

-

Work-up and Isolation: The reaction mixture is cooled and then treated with water to hydrolyze the excess anhydride. The product is often isolated by steam distillation to remove unreacted aldehyde, followed by acidification to precipitate the cinnamic acid.

-

Purification: Recrystallization is employed for the final purification of the product.

Caption: Perkin reaction for trifluoromethylated cinnamic acid synthesis.

Biological Activities and Therapeutic Potential

Trifluoromethylated cinnamic acids and their derivatives have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for the development of new therapeutic agents.

Anticancer Activity

A growing body of evidence suggests that trifluoromethylated cinnamic acid derivatives possess significant anticancer properties. The introduction of the trifluoromethyl group is a recognized strategy for enhancing the anticancer activity of various scaffolds. While specific IC50 values for a direct comparison between different trifluoromethylated cinnamic acids are not extensively reported in the literature, studies on related structures indicate that these modifications can lead to potent cytotoxic effects against various cancer cell lines.

The proposed mechanisms of action for the anticancer effects of cinnamic acid derivatives often involve the modulation of key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. These include the NF-κB, PI3K-Akt, and MAPK pathways. Inhibition of these pathways can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Generalized Experimental Protocol for MTT Assay (Anticancer Activity):

-

Cell Seeding: Cancer cell lines (e.g., human breast or lung cancer cells) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the trifluoromethylated cinnamic acid derivatives and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for a further 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined by plotting the percentage of cell viability against the compound concentration.

Caption: Inhibition of key cancer signaling pathways by trifluoromethylated cinnamic acid derivatives.

Antimicrobial Activity

Trifluoromethylated cinnamic acid derivatives, particularly their anilides, have demonstrated significant activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. They have also shown promise against Mycobacterium smegmatis and M. marinum. The electron-withdrawing nature of the trifluoromethyl group is believed to enhance the interaction of these compounds with microbial targets.

Structure-Activity Relationship (SAR) Insights:

Initial studies on trifluoromethyl-substituted N-arylcinnamamides have provided valuable SAR insights. The antimicrobial activity, particularly against staphylococcal and mycobacterial strains, appears to be influenced by the position of the trifluoromethyl group on the cinnamic acid phenyl ring. The general trend observed is:

para-CF3 < ortho-CF3 < meta-CF3

This suggests that the meta-position is the most favorable for enhancing antistaphylococcal and antimycobacterial activities.

Table 1: Antimicrobial Activity of Selected Trifluoromethylated Cinnamic Acid Derivatives

| Compound/Derivative | Target Microorganism | MIC (μg/mL) | Reference |

| Anilides of 3-(trifluoromethyl)cinnamic acid | Staphylococcus aureus | - | |

| Enterococcus faecalis | - | ||

| Mycobacterium smegmatis | - | ||

| Mycobacterium marinum | - | ||

| 3-Trifluoromethyl cinnamate | Cochliobolus lunatus | Inhibition Zone: 26 mm | |

| Pleurotus ostreatus | High Inhibition |

Note: Specific MIC values for the anilides were not provided in the referenced literature, but their activity was noted.

Generalized Experimental Protocol for Broth Microdilution (MIC Determination):

-

Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the broth to achieve a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the bacterial suspension, and the plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Neuroprotective Effects

Emerging research indicates that derivatives of trifluoromethylated cinnamic acids may possess neuroprotective properties. For instance, a synthetic compound, 4-trifluoromethyl-(E)-cinnamoyl]-L-4-F-phenylalanine acid (AE-18), has been shown to have ameliorative effects in a rat model of chronic cerebral hypoperfusion. The study found that this compound could recover learning and memory and increase the number of neurons in the hippocampus, potentially through promoting neurogenesis and restoring cerebral blood flow. In vitro studies further suggested that AE-18 promotes neuronal proliferation and differentiation through the upregulation of brain-derived neurotrophic factor (BDNF) via the PI3K/Akt/CREB pathway. These findings highlight the potential of trifluoromethylated cinnamic acid derivatives in the development of treatments for neurodegenerative disorders.

Future Perspectives and Conclusion

Trifluoromethylated cinnamic acids represent a promising class of compounds with significant therapeutic potential. The strategic incorporation of the trifluoromethyl group onto the cinnamic acid scaffold provides a powerful tool for modulating the biological activity and physicochemical properties of these molecules. The demonstrated anticancer and antimicrobial activities, coupled with emerging evidence of neuroprotective effects, underscore the importance of continued research in this area.

Future efforts should focus on:

-

Systematic SAR studies: A more comprehensive exploration of the structure-activity relationships by systematically varying the substituents on both the phenyl ring and the acrylic acid moiety will be crucial for the rational design of more potent and selective drug candidates.

-

Elucidation of mechanisms of action: Deeper investigations into the specific molecular targets and signaling pathways modulated by these compounds will provide a clearer understanding of their therapeutic effects and potential side effects.

-

In vivo efficacy and safety studies: Promising candidates identified through in vitro screening should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetic profiles, and safety.

A Researcher's Guide to the Natural Occurrence of Cinnamic Acid Analogues: From Biosynthesis to Bioactivity

Abstract

Cinnamic acid and its extensive family of analogues represent a cornerstone of plant secondary metabolism. As pivotal intermediates in the phenylpropanoid pathway, they are precursors to a vast array of phenolic compounds essential for plant survival, including lignins, flavonoids, and stilbenes.[1][2] Found throughout the plant kingdom, from cinnamon bark to fruits, vegetables, and whole grains, these compounds are not only integral to plant physiology but also exhibit a remarkable spectrum of pharmacological activities.[3][4] This technical guide provides an in-depth exploration of the natural occurrence of cinnamic acid analogues, designed for researchers, scientists, and drug development professionals. We will traverse their biosynthesis, natural distribution, and diverse biological activities, with a focus on the underlying scientific principles and practical methodologies for their study. This guide aims to serve as a comprehensive resource, bridging fundamental plant biochemistry with the applied science of natural product drug discovery.

The Genesis: Biosynthesis via the Phenylpropanoid Pathway

The journey of all cinnamic acid analogues begins with the shikimate pathway, which produces the aromatic amino acid L-phenylalanine.[1][5] From there, the general phenylpropanoid pathway orchestrates a series of enzymatic transformations to build the foundational C6-C3 phenylpropane skeleton.[2] This core pathway is not merely a linear sequence but a highly regulated metabolic route that channels carbon from primary metabolism into a plethora of secondary metabolites.[1]

The causality behind this pathway is rooted in the plant's need to create structurally diverse molecules for defense, structural support, and signaling from a limited set of precursors. L-phenylalanine serves as the ideal starting point due to its pre-formed aromatic ring.

Core Enzymatic Steps:

-

Deamination of L-Phenylalanine: The gateway to the entire phenylpropanoid metabolism is catalyzed by Phenylalanine Ammonia-Lyase (PAL) .[2][6] This enzyme performs a non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid.[6][7] This step is a critical regulatory point, committing the amino acid to the secondary metabolic pathway.

-

Aromatic Hydroxylation: The second key reaction is the hydroxylation of the phenyl ring at the para-position by Cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.[6][7] This reaction converts cinnamic acid into p-coumaric acid, introducing a hydroxyl group that is crucial for the subsequent diversification and significant biological activity of the resulting analogues.[1][5]

-

Further Diversification: Following the formation of p-coumaric acid, a series of subsequent hydroxylations and methylations, catalyzed by various enzymes like hydroxylases and O-methyltransferases, generates the most common hydroxycinnamic acids found in nature, including caffeic acid, ferulic acid, and sinapic acid.[1][5][8] These acids can then be further modified into esters, amides, aldehydes, and alcohols, creating a vast library of natural products.[1]

Caption: Core biosynthesis of major hydroxycinnamic acids.

A Survey of Naturally Occurring Analogues

Cinnamic acid analogues are ubiquitous in the plant kingdom, found in both free forms and as conjugates like esters or amides.[3][9] Their distribution is vast, reflecting their fundamental roles in plant life.[3] The structural variations, primarily in the substitution pattern of the phenyl ring, give rise to their distinct chemical properties and biological functions.

| Analogue Class | Representative Compound | Common Natural Sources | Key Structural Feature |

| Hydroxycinnamic Acids | Caffeic Acid | Coffee, fruits, vegetables | 3,4-dihydroxy substitution on the phenyl ring.[10][11] |

| Ferulic Acid | Grains (wheat, rice), vegetables | 4-hydroxy-3-methoxy substitution.[10] | |

| Sinapic Acid | Spices, citrus fruits | 4-hydroxy-3,5-dimethoxy substitution.[3][10] | |

| Cinnamic Aldehydes | Cinnamaldehyde | Cinnamon bark (Cinnamomum spp.) | Aldehyde group in place of the carboxylic acid.[9] |

| Cinnamic Alcohols | Coniferyl Alcohol | Coniferous and woody plants | Alcohol group in place of the carboxylic acid; precursor to lignin.[1][9] |

| Cinnamic Esters | Chlorogenic Acid | Coffee beans, potatoes, apples | Ester of caffeic acid and quinic acid.[4] |

| Methyl Caffeate | Solanum torvum | Methyl ester of caffeic acid.[9][12] | |

| Cinnamic Amides | Piplartine | Piper longum (Long pepper) | Amide formed with a piperidine moiety.[9] |

The Pharmacological Landscape: Diverse Biological Activities

The structural diversity of cinnamic acid analogues translates into a broad array of biological activities, making them a fertile ground for drug discovery.[13][14] Their mechanisms of action are often multifaceted, stemming from their ability to interact with various cellular targets.

-

Antimicrobial & Antifungal Activity: Many cinnamic acid derivatives exhibit significant growth inhibition against a wide range of bacteria and fungi.[3][15] Cinnamic acid itself shows activity against Aspergillus niger and Candida albicans.[3] Notably, some analogues have demonstrated potent antitubercular activity; the cis-isomer of cinnamic acid was found to be approximately 120 times more active than the trans-isomer against a multidrug-resistant M. tuberculosis strain.[3] This highlights the critical role of stereochemistry in biological activity.

-

Antioxidant Properties: Analogues with phenolic hydroxyl groups, such as caffeic and ferulic acids, are potent antioxidants.[12][15] They act as free radical scavengers by donating a hydrogen atom from their hydroxyl groups, which neutralizes reactive oxygen species (ROS) and terminates damaging chain reactions.[4] This activity is fundamental to their protective roles against oxidative stress-related pathologies.

-

Anti-inflammatory Effects: Cinnamic acid derivatives can modulate inflammatory responses.[16] A key mechanism is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of pro-inflammatory gene expression.[14] By preventing the activation of NF-κB, these compounds can reduce the production of inflammatory mediators.

-

Neuroprotective Potential: Several analogues, particularly ferulic and caffeic acids, are being investigated for their neuroprotective effects. Their ability to counteract oxidative stress and neuroinflammation, key pathologies in neurodegenerative disorders like Alzheimer's disease, makes them promising candidates for further research.[17]

| Compound | Biological Activity | Quantitative Data Example (MIC) | Reference |

| cis-Cinnamic Acid | Antitubercular | MBC = 16.9 µM (vs. MDR M. tuberculosis) | [3] |

| Cinnamic Acid | Antifungal | MIC = 844 µM (vs. A. niger) | [3] |

| Caffeic Acid | Antibacterial | MIC = 2.7 mM (vs. E. coli) | [3] |

| Ferulic Acid | Antibacterial | MIC = 2.6 mM (vs. S. aureus) | [3] |

| Sinapic Acid | Antibacterial | MIC = 558 µM (vs. S. aureus) | [3] |

Methodologies for Scientific Investigation

A robust and well-chosen methodology is critical for the successful study of natural products. The choice of extraction and isolation techniques is dictated by the physicochemical properties of the target compounds and the nature of the plant matrix. The goal is to develop a self-validating system where each step's outcome confirms the rationale of the previous one.

Extraction: Liberating the Target Molecules

The initial step involves extracting the compounds from the plant material. The selection of an extraction method represents a trade-off between efficiency, cost, environmental impact, and the potential for thermal degradation of the target analytes.

-

Conventional Methods: Maceration and reflux extraction are classical techniques.[18][19] Maceration involves soaking the plant material in a solvent at room temperature, while reflux extraction uses heating to increase efficiency. While simple, these methods can be time-consuming and require large volumes of solvent.[19]

-

Green Extraction Techniques: Modern methods like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) offer significant advantages.[19] MAE uses microwave energy to heat the solvent and sample directly, leading to faster extraction times and reduced solvent consumption.[19][20] UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and extraction efficiency. The choice of these "green" methods is driven by the need for more sustainable and efficient laboratory practices.

Protocol: Stepwise Maceration for General Extraction

This protocol utilizes solvents of increasing polarity to sequentially extract different classes of compounds, providing a preliminary fractionation of the crude extract.

-

Preparation: Air-dry and finely powder the plant material (e.g., 1 kg) to maximize the surface area for solvent contact.

-

Non-polar Extraction: Macerate the powder with n-hexane (4 x 5 L, 24h each) at room temperature to remove lipids, waxes, and other non-polar constituents. Filter and combine the hexane extracts.

-

Intermediate Polarity Extraction: Air-dry the plant residue and subsequently macerate it with a solvent of intermediate polarity, such as chloroform or ethyl acetate (4 x 5 L, 24h each).[18] This step typically extracts a wide range of phenolic compounds, including many cinnamic acid analogues. Filter and combine the extracts.

-

Polar Extraction: Macerate the remaining plant residue with methanol (4 x 5 L, 24h each) to extract highly polar compounds like glycosides.[18]

-

Concentration: Concentrate each of the combined extracts (hexane, chloroform/ethyl acetate, methanol) separately under reduced pressure using a rotary evaporator to yield the respective crude extracts. Store at 4°C for further analysis.

Isolation and Characterization Workflow

Following extraction, a multi-step chromatographic and spectroscopic workflow is required to isolate, purify, and structurally elucidate the individual cinnamic acid analogues.

Caption: General workflow for isolation and characterization.

Protocol: General Isolation and Purification

-

Initial Fractionation (Column Chromatography): Subject the most promising crude extract (e.g., the ethyl acetate extract) to silica gel column chromatography.

-

Rationale: This step separates compounds based on polarity, reducing the complexity of the mixture.

-

Procedure: Create a slurry of silica gel in a non-polar solvent (e.g., hexane). Load the column and apply the extract. Elute the column with a solvent gradient of increasing polarity (e.g., hexane -> ethyl acetate -> methanol). Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

-

Secondary Fractionation (Reverse-Phase CC): Pool fractions containing compounds of interest and further purify them using a reverse-phase (RP-18) column.[18]

-

Rationale: RP chromatography separates based on hydrophobicity, offering a different selectivity compared to normal-phase silica gel.

-

Procedure: Elute the column with a gradient of decreasing polarity (e.g., water -> methanol).

-

-

Final Purification (HPLC): Subject the semi-pure fractions to preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) for final purification.[18]

-

Rationale: HPLC provides high resolution, capable of separating structurally similar compounds to yield pure isolates (>95% purity).

-

Procedure: Use an appropriate column (e.g., C18) and an optimized mobile phase (e.g., acetonitrile/water or methanol/water with a small amount of acid like acetic or formic acid to improve peak shape).[21]

-

-

Structure Elucidation: Determine the chemical structure of the pure isolates using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the exact connectivity of atoms and the stereochemistry of the molecule.[18]

-

-

Purity Assessment: Confirm the purity of the final compound using analytical HPLC with a photodiode array (PDA) or UV detector.[21]

Conclusion and Future Directions

The natural world remains a vast and largely untapped reservoir of chemical diversity. Cinnamic acid and its analogues, born from the elegant phenylpropanoid pathway, exemplify the potential held within plant secondary metabolites. Their widespread occurrence and diverse, potent biological activities underscore their importance as lead compounds in drug development.[22][23] Future research should focus on exploring novel analogues from unique ecological niches, developing more sustainable and efficient extraction and isolation technologies, and employing modern pharmacological tools to fully elucidate their mechanisms of action. By continuing to bridge the gap between natural products chemistry and biomedical science, the rich pharmacological landscape of cinnamic acid derivatives can be more fully realized.

References

- 1. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Cinametic Acid? [synapse.patsnap.com]

- 6. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phenylpropanoids metabolism - Wikipedia [en.wikipedia.org]

- 9. thepharmajournal.com [thepharmajournal.com]

- 10. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jocpr.com [jocpr.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. eurekaselect.com [eurekaselect.com]

- 16. mdpi.com [mdpi.com]

- 17. Cinnamic Acid Derivatives: Recent Discoveries and Development Strategies for Alzheimer’s Disease | Bentham Science [benthamscience.com]

- 18. Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Optimization of green extraction methods for cinnamic acid and cinnamaldehyde from Cinnamon (Cinnamomum cassia) by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pubs.aip.org [pubs.aip.org]

- 23. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Landscape of Cinnamic Acid Derivatives: A Technical Guide for Drug Development

Abstract

Cinnamic acid and its derivatives represent a versatile class of naturally occurring phenolic compounds that have garnered significant attention in pharmacology and drug development.[1][2] Found abundantly in various plants, fruits, and vegetables, these molecules serve as a foundational scaffold for a wide array of biological activities.[1][3] Modern pharmacological research has substantiated their potent anti-tumor, anti-inflammatory, antibacterial, antidiabetic, and antioxidant properties.[2][4] This technical guide provides an in-depth overview of the key pharmacological effects of cinnamic acid derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of core mechanisms to support researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.

Introduction: The Chemical and Biological Significance of Cinnamic Acid

Cinnamic acid, or 3-phenyl-2-propenoic acid, is a central intermediate in the shikimate and phenylpropanoid pathways in plants, serving as a precursor to a vast number of natural products, including flavonoids, lignans, and coumarins.[1][3][5][6] Its structure, characterized by a benzene ring, an acrylic acid functional group, and an alkene double bond, offers multiple sites for chemical modification, allowing for the synthesis of derivatives with enhanced efficacy and specificity.[7][8] This inherent versatility has made cinnamic acid derivatives a prime target for drug discovery, with research demonstrating their potential in treating a multitude of diseases, from infections and inflammatory disorders to cancer and neurodegeneration.[8][9]

Core Pharmacological Profiles

The biological efficacy of cinnamic acid derivatives is broad, stemming from their ability to modulate multiple cellular targets and signaling pathways. The nature and position of substituent groups on the core structure play a pivotal role in defining their specific pharmacological activities.[9]

Anti-inflammatory Activity

Cinnamic acid derivatives exhibit significant anti-inflammatory activity by modulating key pro-inflammatory pathways.[2][10][11][12] Their primary mechanism involves the suppression of signaling cascades that orchestrate the inflammatory response.

Mechanism of Action: NF-κB Signaling Inhibition A principal mechanism for the anti-inflammatory effects of cinnamic acid derivatives is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[2][11][13] Under inflammatory stimuli (e.g., lipopolysaccharide, LPS), the IκB protein is phosphorylated and degraded, allowing the NF-κB dimer to translocate to the nucleus. There, it triggers the transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[13] Cinnamic acid derivatives can inhibit this cascade by preventing the phosphorylation of IκB, thereby sequestering NF-κB in the cytoplasm and downregulating the expression of inflammatory mediators.[2][13]

Quantitative Data: Cytokine Inhibition

| Derivative | Target | Assay System | Result | Reference |

| 6h (Symmetric) | IL-6 | LPS-stimulated RAW264.7 cells | 85.9% inhibition | [10] |

| 6h (Symmetric) | TNF-α | LPS-stimulated RAW264.7 cells | 65.7% inhibition | [10] |

Antioxidant Activity

Many cinnamic acid derivatives, particularly those bearing phenolic hydroxyl groups, are potent antioxidants.[14][15] They protect cells from damage caused by reactive oxygen species (ROS) through multiple mechanisms.[6]

Mechanism of Action: Radical Scavenging and Redox Modulation The primary antioxidant mechanism is the donation of a hydrogen atom from a phenolic hydroxyl group to neutralize free radicals, thereby terminating damaging chain reactions.[8][9] The resulting phenoxyl radical is stabilized by resonance, rendering it relatively non-reactive. Additionally, these derivatives can chelate metal ions involved in radical generation and inhibit lipid peroxidation in cellular membranes.[1][12][16]

Quantitative Data: Antioxidant Capacity

| Derivative | Assay | Result | Reference |

| Morpholine & 4-methylpiperidine amides of (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid | DPPH Radical Scavenging & Lipid Peroxidation Inhibition | Antioxidant capacity similar to Trolox | [12][17] |

| Ferulic Acid | Multiple Assays | Bioactive antioxidant, inhibits LDL-cholesterol oxidation | [11][12] |

| Sinapic Acid | Peroxynitrite Assay | Decreases LDL peroxidation | [11] |

Anticancer Activity

The anticancer properties of cinnamic acid derivatives are well-documented against a range of cancers, including breast, colon, and lung cancer.[9][13] Their efficacy stems from their ability to selectively induce cell death in cancerous cells while often sparing normal cells.

Mechanism of Action: Apoptosis Induction and Enzyme Inhibition A key anticancer mechanism is the induction of apoptosis (programmed cell death).[9] Cinnamic acid derivatives have been shown to activate caspases, a family of proteases crucial for executing the apoptotic program.[13] Other mechanisms include the inhibition of DNA synthesis in cancer cells, suppression of the pro-survival NF-κB pathway, and inhibition of enzymes critical for tumor growth and metastasis, such as matrix metalloproteinase-9 (MMP-9).[18][19] The α,β-unsaturated carbonyl moiety, acting as a Michael acceptor, is believed to be a key pharmacophore for this activity.[19]

Quantitative Data: In Vitro Cytotoxicity

| Derivative | Cell Line | Cancer Type | IC₅₀ Value | Reference |

| Compound 5 (Hydroxamate deriv.) | A-549 | Lung Cancer | 10.36 µM | [18] |

| Compound 4ii | Multiple | Various | Most potent LOX inhibitor | [20] |

| Harmicine-cinnamic acid hybrids (36d, 36e, 36f) | HepG2 | Liver Cancer | Potent activity | [9] |

| Derivatives 55g–55p | Drug-resistant HepG2 | Liver Cancer | Effective on resistant lines | [9] |

Antimicrobial Activity

Cinnamic acid and its derivatives possess broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.[14][15] This makes them attractive candidates for developing new treatments, especially in the face of rising antibiotic resistance.[4][21][22]

Mechanism of Action: Membrane Disruption and Biofilm Inhibition The primary antibacterial mechanism involves compromising the integrity of the microbial cell membrane, leading to the leakage of intracellular contents and cell death.[4][13] These compounds also inhibit essential cellular processes, such as ATPase activity, and can prevent the formation of biofilms, which are protective communities of microbes that are notoriously difficult to treat.[4][13] Synthetic derivatives often show enhanced antimicrobial activity compared to the parent cinnamic acid.[21][22]

Quantitative Data: Antimicrobial Efficacy

| Derivative | Organism | Activity Type | Value | Reference |

| 1-Cinnamoylpyrrolidine | S. aureus, E. coli, P. aeruginosa, B. subtilis, MRSA | MIC & MBC | 0.5 mg/mL | [23] |

| Cinnamic Acid | S. aureus, B. subtilis | MIC | 0.5 mg/mL | [23] |

| General Derivatives | Various Bacteria | MIC | 256 - 4096 µg/mL | [24] |

Neuroprotective Activity

Emerging research highlights the neuroprotective potential of cinnamic acid derivatives, particularly in the context of neurodegenerative diseases like Alzheimer's.[9][25][26]

Mechanism of Action: Cholinesterase Inhibition and Anti-Amyloid Effects A key mechanism is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine.[27][28] By inhibiting these enzymes, the derivatives can increase acetylcholine levels in the brain, a therapeutic strategy for Alzheimer's disease. Furthermore, their antioxidant properties help combat oxidative stress, a major contributor to neuronal damage.[29][30] Some derivatives have also been shown to inhibit the aggregation of amyloid-beta (Aβ) plaques, a hallmark pathology of Alzheimer's.[26][29]

Antidiabetic Activity

Cinnamic acid and its derivatives show promise in managing diabetes and its complications through a variety of mechanisms.[4][5][31]

Mechanism of Action: Glucose Homeostasis Modulation These compounds can improve metabolic health by stimulating insulin secretion from pancreatic β-cells, enhancing glucose uptake in peripheral tissues, and inhibiting hepatic gluconeogenesis (the production of glucose in the liver).[5][13] Some derivatives also act as α-glucosidase inhibitors, which slows the digestion of carbohydrates and reduces the post-meal spike in blood glucose.[32]

Quantitative Data: α-Glucosidase Inhibition

| Derivative | Target | IC₅₀ Value | Comparison | Reference |

| Compound 2 (Methyl group) | α-glucosidase | 39.91 ± 0.62 µM | ~16 times more potent than acarbose | |

| Acarbose (Control) | α-glucosidase | 634.28 ± 5.16 µM | - |

Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. For cinnamic acid derivatives, specific structural features are consistently linked to their pharmacological profiles.[33]

-

Phenyl Ring Substitution: The presence, number, and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the phenyl ring are critical. Phenolic hydroxyl groups are strongly correlated with high antioxidant and radical-scavenging activity.[1][14]

-

Carboxylic Acid Group: The carboxylic acid moiety is essential for some activities, but its esterification or amidation can enhance lipophilicity, improve cell membrane permeability, and sometimes increase potency.[7][14]

-

α,β-Unsaturated Double Bond: The double bond in the propenoic acid side chain is crucial for the antifungal and anticancer activity of many derivatives.[19][34] Its reduction to a single bond often leads to a loss of these activities.[34] The unsaturated system acts as a Michael acceptor, enabling covalent interactions with biological targets.[19]

Key Experimental Protocols

To ensure reproducibility and validity, standardized protocols are essential for evaluating the pharmacological profile of new cinnamic acid derivatives.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Methodology

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare a series of dilutions of the test cinnamic acid derivative and a positive control (e.g., Trolox, Ascorbic Acid) in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. Include a blank (methanol only) and a control (DPPH solution + methanol).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at ~517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Analysis: Plot the % inhibition against the sample concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

In Vitro Anti-inflammatory: Nitric Oxide (NO) Inhibition Assay

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with LPS.

Methodology

-

Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of the cinnamic acid derivative for 1-2 hours.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control to induce an inflammatory response.

-

Incubation: Incubate the plate for 24 hours.

-

NO Measurement (Griess Assay):

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution). Incubate for 10 minutes.

-

Add 50 µL of Griess Reagent B (NED solution). Incubate for 10 minutes.

-

Measure the absorbance at ~540 nm.

-

-

Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the IC₅₀ for NO inhibition. A parallel cytotoxicity assay (e.g., MTT) must be run to ensure inhibition is not due to cell death.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology

-

Cell Seeding: Seed cancer cells (e.g., A-549, HeLa) in a 96-well plate and incubate for 24 hours to allow attachment.

-

Treatment: Add various concentrations of the test cinnamic acid derivative to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measurement: Shake the plate and measure the absorbance at ~570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

References

- 1. jocpr.com [jocpr.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. mdpi.com [mdpi.com]

- 5. Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Cinametic Acid? [synapse.patsnap.com]

- 7. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. eurekaselect.com [eurekaselect.com]

- 16. researchgate.net [researchgate.net]

- 17. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biointerfaceresearch.com [biointerfaceresearch.com]

- 19. Recent advances in nano vehicles encapsulating cinnamic acid and its derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02640G [pubs.rsc.org]

- 20. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scholar.ui.ac.id [scholar.ui.ac.id]

- 22. pubs.aip.org [pubs.aip.org]

- 23. cabidigitallibrary.org [cabidigitallibrary.org]

- 24. mdpi.com [mdpi.com]

- 25. New neuroprotective derivatives of cinnamic acid by biotransformation - Food & Function (RSC Publishing) [pubs.rsc.org]

- 26. mdpi.com [mdpi.com]

- 27. Structure–activity relationship investigation of tertiary amine derivatives of cinnamic acid as acetylcholinesterase and butyrylcholinesterase inhibitors: compared with that of phenylpropionic acid, sorbic acid and hexanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 28. tandfonline.com [tandfonline.com]

- 29. benthamdirect.com [benthamdirect.com]

- 30. Cinnamic Acid Derivatives: Recent Discoveries and Development Strategies for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Structure-activity relationships of trans-cinnamic acid derivatives on alpha-glucosidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of m-(Trifluoromethyl)cinnamic acid from m-trifluoromethylbenzaldehyde

An Application Note and Detailed Protocol for the Synthesis of m-(Trifluoromethyl)cinnamic acid

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable intermediate in the pharmaceutical and agrochemical industries.[1] The protocol details a robust and high-yielding procedure based on the Knoevenagel-Doebner condensation of m-trifluoromethylbenzaldehyde with malonic acid. This application note is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental workflow, safety protocols, and characterization data.

Introduction: Significance of this compound

This compound (m-TFMCA) is a key synthetic building block. The presence of the trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, significantly alters the electronic properties, lipophilicity, and metabolic stability of parent molecules. These characteristics make m-TFMCA an attractive intermediate for the development of novel therapeutic agents and specialized materials.[1] For instance, it is a critical precursor in the synthesis of Cinacalcet, a calcimimetic agent used to treat hyperparathyroidism.[2] The reliable and scalable synthesis of m-TFMCA is therefore of considerable interest.

Synthetic Strategy: The Knoevenagel-Doebner Condensation

Several classical organic reactions can be employed to synthesize α,β-unsaturated carboxylic acids, including the Perkin reaction, Wittig reaction, and Horner-Wadsworth-Emmons reaction.[3][4][5] However, for the specific conversion of an aromatic aldehyde to a cinnamic acid derivative, the Knoevenagel-Doebner condensation offers a highly efficient, straightforward, and high-yielding pathway.[6][7]

This method involves the condensation of an aldehyde with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.[8][9] The use of pyridine as the solvent and a catalytic amount of piperidine is a well-established and reliable condition for this transformation, often referred to as the Doebner modification.[6][10] This approach is selected for its operational simplicity and documented success in producing the target compound with high purity and yield.[2][10]

Reaction Mechanism

The Knoevenagel-Doebner condensation proceeds through a well-understood mechanism:

-

Enolate Formation: The basic catalyst, piperidine, deprotonates the α-carbon of malonic acid, forming a nucleophilic enolate ion.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of m-trifluoromethylbenzaldehyde in an aldol-type addition, creating a tetrahedral intermediate.

-

Dehydration: This intermediate is protonated and subsequently undergoes dehydration (elimination of a water molecule) to form an α,β-unsaturated dicarboxylic acid intermediate.

-

Decarboxylation: Upon heating, this intermediate readily undergoes decarboxylation (loss of CO2), yielding the final product, this compound, predominantly as the more stable E-isomer.[8]

References

- 1. nbinno.com [nbinno.com]

- 2. The synthesis of 3-(Trifluoromethyl)cinnamic acid_Chemicalbook [m.chemicalbook.com]

- 3. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 4. BJOC - Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction [beilstein-journals.org]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. bepls.com [bepls.com]

- 10. prepchem.com [prepchem.com]

Application Notes & Protocols: A Deep Dive into the Knoevenagel Condensation for Cinnamic Acid Synthesis

Introduction: The Enduring Relevance of the Knoevenagel Condensation in Modern Chemistry

The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, stands as a powerful and versatile tool in the synthetic organic chemist's arsenal.[1][2] First described by Emil Knoevenagel, this reaction facilitates the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a basic entity, to yield α,β-unsaturated compounds.[1][2][3] Its particular significance in the synthesis of cinnamic acids and their derivatives cannot be overstated. These compounds are not merely synthetic intermediates; they are pivotal in the development of pharmaceuticals, fragrances, polymers, and cosmetics.[1][4][5] The diverse biological activities exhibited by cinnamic acid derivatives, including antioxidant, anticancer, antiviral, and antibacterial properties, underscore their importance in drug discovery and development.[1]

This technical guide moves beyond a simple recitation of steps. It is designed for researchers, scientists, and drug development professionals, offering a nuanced exploration of the Knoevenagel condensation for cinnamic acid synthesis. We will delve into the mechanistic underpinnings of the reaction, explore both classical and contemporary "green" protocols, and provide the field-proven insights necessary to optimize this crucial transformation for the synthesis of diverse cinnamic acid derivatives.

Mechanistic Insights: Understanding the "Why" Behind the Reaction

A thorough grasp of the reaction mechanism is paramount for effective troubleshooting and optimization. The Knoevenagel condensation proceeds via a nucleophilic addition of a carbanion, generated from an active methylene compound like malonic acid, to the carbonyl group of an aldehyde, followed by a dehydration step to furnish the final α,β-unsaturated product.[1][5]

Two primary mechanistic pathways are generally accepted, their prevalence dictated by the choice of catalyst:

-

The Direct Enolate Pathway: In the presence of a weak base, a proton is abstracted from the active methylene compound to form a resonance-stabilized enolate. This potent nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde, forming an aldol-type intermediate which subsequently undergoes dehydration.[6]

-

The Iminium Ion Pathway (Amine Catalysis): When a primary or secondary amine (e.g., piperidine) is employed as a catalyst, it can first react with the aldehyde to form an iminium ion. This iminium ion is a significantly more potent electrophile than the parent aldehyde, accelerating the nucleophilic attack by the enolate of the active methylene compound.[6]

Caption: Figure 1. Generalized mechanism of the Knoevenagel condensation.

Experimental Protocols: From Traditional Methods to Greener Alternatives

The choice of experimental protocol can significantly impact yield, purity, and environmental footprint. Here, we present both a classic and a contemporary, greener approach to the synthesis of cinnamic acids.

Protocol 1: The Classic Doebner Modification

The Doebner modification of the Knoevenagel condensation is a widely employed and reliable method, typically utilizing pyridine as a solvent and piperidine as a catalyst.[3][7] While effective, the use of pyridine, a carcinogenic solvent, is a significant drawback.[8]

Materials:

-

Substituted Benzaldehyde (10 mmol)

-

Malonic Acid (12 mmol)

-

Pyridine (20 mL)

-

Piperidine (5-10 drops)

-

1.5 N Hydrochloric Acid

-

Ethanol (for recrystallization)

Step-by-Step Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add the substituted benzaldehyde (10 mmol), malonic acid (12 mmol), and pyridine (20 mL).

-

Add 5-10 drops of piperidine to the mixture.

-

Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker containing crushed ice and an excess of 1.5 N hydrochloric acid with constant stirring.

-

A precipitate of the crude cinnamic acid will form.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure cinnamic acid derivative.

-

Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and melting point).

Protocol 2: A Greener, Solvent-Free Approach

In response to the growing need for sustainable chemical synthesis, several "green" alternatives to the traditional Knoevenagel condensation have been developed. These methods often involve the use of benign catalysts and solvent-free conditions, reducing the environmental impact.[9][10][11]

Materials:

-

Substituted Benzaldehyde (5 mmol)

-

Malonic Acid (6 mmol)

-

Ammonium Bicarbonate (catalytic amount)

-

Reaction vial or mortar and pestle

Step-by-Step Procedure:

-

In a reaction vial or mortar, combine the substituted benzaldehyde (5 mmol), malonic acid (6 mmol), and a catalytic amount of ammonium bicarbonate.

-

If using a mortar and pestle, grind the mixture at room temperature for the time specified by the optimization experiments (typically 15-60 minutes).

-

If using a reaction vial, the mixture can be heated to a specified temperature (e.g., 90°C) for a set period (e.g., 2 hours) with stirring.[11]

-

Upon completion of the reaction (monitored by TLC), add water to the reaction mixture to dissolve any unreacted malonic acid and the catalyst.

-

The cinnamic acid product, being less soluble in water, will precipitate out.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The product is often of high purity, but can be recrystallized if necessary.[12]

-

Characterize the final product using appropriate analytical techniques.

Caption: Figure 2. General experimental workflow for cinnamic acid synthesis.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and yields for the synthesis of cinnamic acid from benzaldehyde using different catalytic systems, providing a clear comparison for experimental design.

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Piperidine/Pyridine | Pyridine | Reflux | 1 | Good | [4] |

| Ammonium Bicarbonate | Solvent-free | 90 | 2 | Excellent | [10][11] |

| Tetrabutylammonium Bromide/K₂CO₃ | Water (Microwave) | - | - | Excellent | [13] |

| DABCO | DMF | - | - | Excellent | [14][15] |